molecular formula C16H16N6O3S B2970537 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide CAS No. 1058231-96-1

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide

Cat. No.: B2970537
CAS No.: 1058231-96-1
M. Wt: 372.4
InChI Key: AWBGFBKXKSTZLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide is a heterocyclic compound featuring a benzodioxin ring linked via a sulfanyl acetamide bridge to a 3-ethyl-substituted 1,2,3-triazolo[4,5-d]pyrimidine core. The benzodioxin moiety contributes to aromatic interactions in biological systems, while the triazolopyrimidine core is a pharmacophoric motif associated with kinase inhibition and antimicrobial activity . The ethyl group at the triazole position likely enhances metabolic stability and modulates lipophilicity.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O3S/c1-2-22-15-14(20-21-22)16(18-9-17-15)26-8-13(23)19-10-3-4-11-12(7-10)25-6-5-24-11/h3-4,7,9H,2,5-6,8H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBGFBKXKSTZLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials may include 1,4-benzodioxin derivatives and triazolopyrimidine precursors. The key steps in the synthesis may involve:

    Formation of the Benzodioxin Ring: This can be achieved through cyclization reactions involving catechol derivatives and appropriate dihalides.

    Introduction of the Triazolopyrimidine Moiety: This step may involve the use of triazole and pyrimidine derivatives, often through cycloaddition reactions.

    Coupling Reactions: The final step involves coupling the benzodioxin and triazolopyrimidine moieties through sulfanyl linkages, typically using thiol reagents and coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, receptor binding, and cellular signaling pathways.

    Medicine: The compound could be investigated for its therapeutic potential, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It may find applications in the development of new materials, such as polymers, dyes, and catalysts.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby blocking their catalytic activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors, leading to altered signaling pathways.

    DNA/RNA Binding: Intercalating into nucleic acids, affecting transcription and translation processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on core scaffolds, substituents, and inferred biological implications.

Structural Analogues and Key Features

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
Target Compound 1,2,3-Triazolo[4,5-d]pyrimidine 3-Ethyl, benzodioxin-6-yl Likely C₁₆H₁₄N₅O₃S* ~376.4 g/mol Unique 1,2,3-triazole fusion; ethyl group enhances stability; sulfanyl linker improves solubility .
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () 1,2,4-Triazole 4-Ethyl, 5-(2-pyridinyl), benzodioxin-6-yl C₂₀H₁₉N₆O₃S 447.5 g/mol 1,2,4-triazole core; pyridinyl substituent enables π-stacking; higher molecular weight may reduce bioavailability .
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide () Thieno[3,2-d]pyrimidine 3-(2-Methoxyphenyl), 4-oxo C₂₃H₂₀N₄O₅S 480.5 g/mol Thienopyrimidine core; methoxyphenyl enhances electron density; ketone group may influence binding .
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide () 1,2,4-Triazolo[4,3-a]pyrimidin-7-one 5-Phenyl, 7-oxo C₂₁H₁₇N₅O₄S 435.5 g/mol Oxo group increases polarity; phenyl substituent enhances hydrophobic interactions .

Note: Molecular formula and weight for the target compound are inferred from structural analysis due to lack of direct data.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C21H22N4O3SC_{21}H_{22}N_{4}O_{3}S, with a molecular weight of 422.49 g/mol. The structure comprises a benzodioxin moiety linked to a triazolopyrimidine unit via a sulfanyl group.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of Benzodioxin Derivative : The starting material is 2,3-dihydrobenzo[1,4]dioxin which is reacted with appropriate acylating agents to form the acetamide derivative.
  • Synthesis of Triazolopyrimidine : The triazolopyrimidine unit is synthesized through cyclization reactions involving ethyl hydrazine derivatives and pyrimidine precursors.
  • Coupling Reaction : Finally, the two components are coupled using standard coupling techniques involving sulfanyl linkers.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the triazolo and benzodioxin moieties. For instance:

  • In vitro Studies : Compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{(triazolo)pyrimidine} have shown significant cytotoxic effects against various cancer cell lines including breast (MDA-MB-231), lung (A549), and leukemia (CCRF-CEM) cells. In particular, one study reported inhibition rates of 31.50% to 47.41% in cell growth at concentrations around 2.9 μM .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties:

  • Acetylcholinesterase Inhibition : Similar compounds have demonstrated potential as acetylcholinesterase inhibitors which are crucial for the treatment of Alzheimer's disease. This suggests that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{(triazolo)pyrimidine} derivatives could be explored further for neuroprotective applications .

Antimicrobial Activity

Preliminary screenings indicate that this compound may exhibit antimicrobial properties:

  • Bacterial Strains : Testing against various bacterial strains revealed moderate activity, suggesting potential as an antibacterial agent.

Case Studies

  • Case Study on Anticancer Properties : A recent investigation into a series of benzodioxin derivatives revealed that modifications on the triazolo-pyrimidine scaffold significantly enhanced their anticancer efficacy against multiple cell lines .
  • Enzyme Inhibition Study : A study focused on sulfonamide derivatives containing benzodioxane moieties indicated promising results in inhibiting α-glucosidase and acetylcholinesterase enzymes, showcasing the therapeutic potential against Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s disease .

Data Summary Table

PropertyValue
Molecular FormulaC21H22N4O3SC_{21}H_{22}N_{4}O_{3}S
Molecular Weight422.49 g/mol
Anticancer ActivityIC50 ~ 2.9 μM
Enzyme InhibitionAcetylcholinesterase
Antimicrobial ActivityModerate against certain strains

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.